9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole

Catalog No.
S14325177
CAS No.
M.F
C34H23N3
M. Wt
473.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbaz...

Product Name

9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole

IUPAC Name

9-[4-(4,6-diphenylpyrimidin-2-yl)phenyl]carbazole

Molecular Formula

C34H23N3

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C34H23N3/c1-3-11-24(12-4-1)30-23-31(25-13-5-2-6-14-25)36-34(35-30)26-19-21-27(22-20-26)37-32-17-9-7-15-28(32)29-16-8-10-18-33(29)37/h1-23H

InChI Key

DKIOMAZJFOJYTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C7

9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole is a complex organic compound that belongs to the carbazole family, characterized by a tricyclic structure comprising two benzene rings fused to a five-membered nitrogen-containing ring. This compound features a diphenylpyrimidine moiety attached to the phenyl group, which enhances its electronic properties and potential applications in optoelectronic devices. The unique arrangement of atoms within this compound contributes to its photophysical characteristics, making it a subject of interest in materials science and medicinal chemistry.

Involving 9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole primarily focus on its synthesis and functionalization. Typical reactions include:

  • Suzuki Coupling Reaction: This is often employed to connect the carbazole unit with the diphenylpyrimidine component, allowing for the formation of the desired compound through cross-coupling methods.
  • Nucleophilic Substitution: The introduction of various functional groups can be achieved via nucleophilic substitution reactions on the aromatic rings, which can modify the electronic properties of the compound.
  • Oxidative Reactions: These may be utilized to enhance the stability and performance of the compound in various applications, particularly in electronic devices.

The biological activities of carbazole derivatives, including 9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole, have been widely studied. These compounds exhibit several pharmacological properties:

  • Antitumor Activity: Some studies indicate that carbazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antibacterial Properties: The compound may also possess antibacterial effects against certain pathogens, contributing to its potential as a therapeutic agent.
  • Enzyme Inhibition: Research has shown that carbazole derivatives can act as inhibitors of specific enzymes involved in cancer progression, highlighting their role in drug development.

The synthesis of 9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole typically involves several key steps:

  • Preparation of Intermediates: The initial step includes synthesizing intermediates such as 4-bromophenyl and 2-chloro-4,6-diphenylpyrimidine using methods like Buchwald-Hartwig amination or Suzuki coupling.
  • Coupling Reaction: The main synthesis step involves coupling the prepared intermediates through Suzuki coupling or similar cross-coupling techniques to form the final product.
  • Purification and Characterization: The synthesized compound is purified using techniques like column chromatography and characterized through nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.

9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole has several notable applications:

  • Organic Light Emitting Diodes (OLEDs): Its unique electronic properties make it suitable for use in OLEDs as an emissive layer or host material.
  • Photovoltaics: The compound can be utilized in organic photovoltaic cells due to its ability to facilitate charge transport and improve energy conversion efficiency.
  • Biological Probes: Its fluorescent properties allow for potential use in biological imaging and as probes for studying cellular processes.

Interaction studies involving 9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole focus on its behavior in various environments:

  • Solvent Effects: The compound exhibits solvatochromism, where its emission characteristics change depending on the solvent used, indicating strong interactions with solvent molecules.
  • Charge Transport Studies: Investigations into charge transport mechanisms reveal how this compound interacts with charge carriers in electronic devices, impacting efficiency and stability.

Several compounds share structural similarities with 9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazoleContains triazine instead of pyrimidineExhibits different electronic properties due to triazine's electron-deficient nature .
4,6-DiphenylpyrimidineLacks the carbazole frameworkSimpler structure with potential applications in pharmaceuticals .
10H-spiro[acridine-9,9'-fluorene]Alternative donor moietyKnown for high efficiency in OLED applications .

The uniqueness of 9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole lies in its combination of a robust carbazole core with a diphenylpyrimidine moiety, enhancing its photophysical properties while providing versatility for various applications in electronics and medicine.

XLogP3

8.3

Hydrogen Bond Acceptor Count

2

Exact Mass

473.189197746 g/mol

Monoisotopic Mass

473.189197746 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

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